molecular formula C10H13N5 B13337186 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13337186
M. Wt: 203.24 g/mol
InChI Key: KHFVRJGDRLBAGH-UHFFFAOYSA-N
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Description

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at position 1, a pyrazinyl group at position 3, and an amine group at position 5 of the pyrazole ring. The molecular structure of this compound makes it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane in the presence of a palladium catalyst (Pd(dppf)Cl2) and sodium carbonate in dimethylformamide (DMF) and water. The reaction mixture is heated to 100°C for 2 hours and monitored by thin-layer chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
  • 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

Uniqueness

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of an isopropyl group, pyrazinyl group, and amine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

2-propan-2-yl-5-pyrazin-2-ylpyrazol-3-amine

InChI

InChI=1S/C10H13N5/c1-7(2)15-10(11)5-8(14-15)9-6-12-3-4-13-9/h3-7H,11H2,1-2H3

InChI Key

KHFVRJGDRLBAGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=NC=CN=C2)N

Origin of Product

United States

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